2-(Difluoromethylthio)benzoyl chloride

medicinal chemistry agrochemical synthesis process chemistry

Ortho-difluoromethylthio benzoyl chloride, a solid acylating agent (mp 135°C), simplifies purification via crystallization and enables precise lipophilicity tuning (XLogP 3.9). Avoid regioisomer mix-ups: the ortho-substitution pattern is critical for correct spatial orientation in target molecules. - Crystallization-ready solid: Simplifies purification, enhancing yield and cost-efficiency in process development. - Intermediate logP profile: Bridges the gap between less lipophilic -SCH3 (logP ~2.79) and more lipophilic -SCF3 (>4) analogs for balanced ADME optimization.

Molecular Formula C8H5ClF2OS
Molecular Weight 222.64 g/mol
CAS No. 79676-60-1
Cat. No. B1304725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethylthio)benzoyl chloride
CAS79676-60-1
Molecular FormulaC8H5ClF2OS
Molecular Weight222.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)Cl)SC(F)F
InChIInChI=1S/C8H5ClF2OS/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H
InChIKeyNIDOHIKAMXAESY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethylthio)benzoyl chloride: Profile & Procurement


2-(Difluoromethylthio)benzoyl chloride (CAS 79676-60-1) is a functionalized aromatic acyl chloride featuring a difluoromethylthio (-SCF2H) substituent ortho to the reactive carbonyl chloride. This compound serves as a key intermediate in medicinal chemistry and agrochemical synthesis, leveraging the unique electronic and steric properties conferred by the dual fluorine-sulfur substitution . With a molecular formula of C8H5ClF2OS and molecular weight of 222.64 g/mol, this compound is commercially available as a research chemical in high purity (typically 95% or 97%) [1][2]. Its solid state at room temperature (melting point 135°C) and characteristic reactivity as an acylating agent make it suitable for constructing complex molecules where both electrophilic reactivity and the difluoromethylthio motif are desired [1][3].

Why 2-(Difluoromethylthio)benzoyl Chloride Cannot Be Substituted


The ortho-positioned -SCF2H group in 2-(Difluoromethylthio)benzoyl chloride imparts a distinct combination of electronic effects and lipophilicity that is not replicated by the corresponding unsubstituted, meta-substituted, methylthio, or trifluoromethylthio analogs . This ortho arrangement influences both the reactivity of the acyl chloride and the physicochemical properties of downstream products. Generic substitution without considering these specific structural and property differences risks altering reaction yields, purification outcomes, and ultimately the biological or material performance of the final compound . The quantitative differentiations detailed below substantiate why this specific compound must be selected when the ortho-difluoromethylthio substitution pattern is required.

2-(Difluoromethylthio)benzoyl chloride: Key Differentiators


Melting Point & Physical State: Ortho vs. Meta

2-(Difluoromethylthio)benzoyl chloride exhibits a melting point of 135°C, making it a solid at room temperature [1]. In contrast, the meta-substituted regioisomer, 3-(difluoromethylthio)benzoyl chloride, has a significantly lower melting point of 85-88°C . This 47-50°C difference in melting point reflects altered intermolecular forces due to the ortho vs. meta arrangement of the -SCF2H group relative to the acyl chloride. The solid physical state of the ortho isomer may influence handling, storage, and purification strategies, particularly in large-scale syntheses where crystallization behavior and thermal stability are critical.

medicinal chemistry agrochemical synthesis process chemistry

Boiling Point & Vapor Pressure: Ortho vs. Meta

The boiling point of 2-(Difluoromethylthio)benzoyl chloride is reported as 135°C at atmospheric pressure . In comparison, 3-(difluoromethylthio)benzoyl chloride exhibits a boiling point of 85-88°C at 8 mmHg reduced pressure . While direct atmospheric pressure comparison is limited by data availability, the ortho isomer's higher boiling point at atmospheric pressure (135°C) versus the meta isomer's reduced pressure boiling point (85-88°C at 8 mmHg) suggests a significantly lower volatility for the ortho compound. This difference is consistent with stronger intermolecular interactions in the ortho-substituted regioisomer, which may impact distillation and purification protocols.

process chemistry distillation large-scale synthesis

Lipophilicity: Ortho -SCF2H vs. Unsubstituted

The calculated lipophilicity (XLogP) of 2-(Difluoromethylthio)benzoyl chloride is 3.9 [1]. This value is substantially higher than that of unsubstituted benzoyl chloride, which has a reported logP of approximately 2.07-2.9 [2]. The introduction of the -SCF2H group increases lipophilicity by approximately 1.0-1.8 log units. This enhanced lipophilicity can significantly alter the pharmacokinetic properties of downstream molecules, including membrane permeability, volume of distribution, and metabolic stability.

medicinal chemistry ADME drug design

Lipophilicity Balance: -SCF2H Between -SCH3 and -SCF3

The XLogP of 2-(Difluoromethylthio)benzoyl chloride (3.9) [1] falls between the reported logP values of its methylthio (logP ~2.79) [2] and trifluoromethylthio (estimated logP >4) analogs. This intermediate lipophilicity offers a balanced profile that may enhance bioavailability without incurring excessive lipophilicity-related liabilities such as poor solubility or high plasma protein binding. This property provides a rational basis for selecting the -SCF2H variant over the less lipophilic -SCH3 or the more lipophilic -SCF3 derivatives when specific logP optimization is required.

medicinal chemistry fluorine chemistry property tuning

2-(Difluoromethylthio)benzoyl chloride: Application Scenarios


Ortho-Difluoromethylthio Acyl Derivative Synthesis

When a synthetic route requires the installation of an ortho-difluoromethylthio benzoyl moiety, this compound provides the correct regioisomer. The ortho substitution pattern, as evidenced by the distinct melting point and boiling point compared to the meta isomer [Section 3, Evidence 1 & 2], is essential for achieving the desired spatial orientation in target molecules. Incorrect regioisomer selection could lead to altered binding conformations and reduced biological activity.

Lead Optimization: Lipophilicity Fine-Tuning

In medicinal chemistry programs where lipophilicity optimization is critical, 2-(Difluoromethylthio)benzoyl chloride offers a calculated XLogP of 3.9 [Section 3, Evidence 3], an intermediate value between the less lipophilic methylthio analog (~2.79) and the more lipophilic trifluoromethylthio analog (>4) [Section 3, Evidence 4]. This property makes it a valuable building block for modulating logP without resorting to more extreme or less metabolically stable substituents.

Process Chemistry: Crystallization & Purification

The solid physical state (melting point 135°C) of this compound [Section 3, Evidence 1] may simplify purification via crystallization, offering advantages over lower-melting or liquid analogs. In process development, the ability to crystallize an intermediate can significantly improve purity and reduce the need for chromatographic purification, thereby enhancing overall yield and cost-efficiency.

Agrochemical Synthesis: Ortho-Functionalized Aromatics

The unique combination of an electrophilic acyl chloride and an ortho-difluoromethylthio group makes this compound a strategic intermediate for building agrochemical candidates where specific spatial and electronic features are required. The ortho positioning ensures the correct orientation for target interactions, while the -SCF2H group may contribute to metabolic stability and environmental persistence profiles distinct from other fluorinated alkylthio analogs.

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